Boc-L-glutamic acid gamma-tert-butyl ester alpha-N-hydroxysuccinimide ester

Description

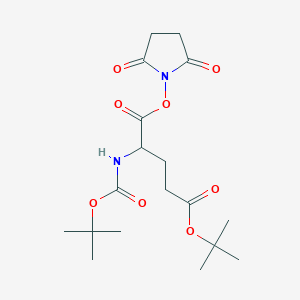

Boc-L-glutamic acid gamma-tert-butyl ester alpha-N-hydroxysuccinimide ester (CAS: 32886-55-8 or 81659-82-7) is a protected amino acid derivative widely used in peptide synthesis. Its molecular formula is C₁₈H₂₈N₂O₈, with a molecular weight of 400.4 g/mol . The compound features:

- A Boc (tert-butoxycarbonyl) group at the α-amino position for temporary protection.

- A gamma-tert-butyl ester for acid-labile side-chain protection.

- An N-hydroxysuccinimide (NHS) ester at the α-carboxyl group, enabling efficient coupling with amines under mild conditions .

It is commercially available as a white to off-white powder with ≥96% purity and is packaged under inert conditions to prevent hydrolysis of the NHS ester .

Properties

IUPAC Name |

5-O-tert-butyl 1-O-(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O8/c1-17(2,3)26-14(23)10-7-11(19-16(25)27-18(4,5)6)15(24)28-20-12(21)8-9-13(20)22/h11H,7-10H2,1-6H3,(H,19,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZDCTRJVURFFQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Boc-L-glutamic Acid Gamma-tert-Butyl Ester

- Starting material : L-glutamic acid or its esters.

-

- The α-amino group is protected by reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions.

- The γ-carboxyl group is esterified with tert-butanol in the presence of acid catalysts such as perchloric acid or sulfuric acid.

Reported method from patent CN115504893A :

- Step S1: React L-glutamic acid γ-methyl ester with a reaction solvent under acid catalysis (preferably perchloric acid) to generate an intermediate.

- Step S2: React the intermediate with Cbz-OSu (carbobenzyloxy N-hydroxysuccinimide ester) to obtain a second intermediate.

- Step S3: Hydrolyze the intermediate to generate a third intermediate.

- Step S4: Catalytic hydrogenolysis of the third intermediate yields L-glutamic acid α-tert-butyl ester.

Solvents :

- Mixtures of tetrahydrofuran (THF) and tert-butanol or tert-butyl acetate are used, with tert-butyl acetate preferred for esterification.

-

- This method addresses issues of atom economy, cost, operational complexity, yield, and safety compared to older methods.

Activation to N-Hydroxysuccinimide Ester

- The α-carboxyl group of Boc-L-glutamic acid gamma-tert-butyl ester is activated by reaction with N-hydroxysuccinimide (NHS) in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).

- This reaction forms the active ester Boc-L-glutamic acid γ-tert-butyl ester α-N-hydroxysuccinimide ester, which is reactive toward nucleophilic amines for peptide bond formation.

Alternative Synthetic Route via Thiocarbonate Intermediates

According to US patent US3855238A, an alternative method involves:

- Preparation of O-tert-butyl S-phenyl thiocarbonate by reacting benzenethiol with phosgene in the presence of an amine base.

- Reaction of this thiocarbonate with the amino acid or its ester salt to introduce the Boc protecting group.

- Subsequent oxidation and purification steps yield the protected amino acid derivative.

This method is applicable to a variety of amino acids including L-glutamic acid and its esters.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Boc protection of amino group | Di-tert-butyl dicarbonate, base (e.g., triethylamine) | 85-95 | Standard peptide synthesis protecting group |

| γ-Carboxyl esterification | Tert-butanol, perchloric acid or sulfuric acid | 70-90 | Acid catalysis; tert-butyl acetate preferred |

| Activation to NHS ester | N-hydroxysuccinimide, DCC or DIC, solvent (e.g., DMF) | 75-90 | Forms active ester for peptide coupling |

| Thiocarbonate method | Benzenethiol, phosgene, amine base, oxidation | 60-80 | Alternative route with thiocarbonate intermediates |

Analytical and Physical Data

- Molecular formula : C18H28N2O8

- Optical rotation : [α]D = -31.5 ± 2° (C=1 in DMF, 20°C)

- Physical state : Typically obtained as a solid or oil, depending on purification.

- Solubility : Good solubility in organic solvents such as DMF and DMSO, facilitating use in peptide synthesis.

Summary and Research Findings

- This compound is synthesized by first protecting the amino and side-chain carboxyl groups of L-glutamic acid, followed by activation of the α-carboxyl group as an NHS ester.

- The use of tert-butyl esters and Boc protection ensures stability and selectivity during peptide synthesis.

- Activation with NHS allows efficient coupling to amines, critical for solid-phase peptide synthesis and bioconjugation.

- Recent improvements in synthetic methods focus on enhancing atom economy, yield, and operational safety.

- Alternative synthetic routes using thiocarbonate intermediates provide versatility for large-scale or specialized synthesis.

- This compound is essential in pharmaceutical peptide synthesis, drug development, and bioconjugation applications.

Chemical Reactions Analysis

Types of Reactions

BOC-GLU(OTBU)-OSU undergoes various chemical reactions, including:

Substitution reactions: The Boc and tBu protecting groups can be selectively removed under acidic conditions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

Acidic conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

Basic conditions: Sodium hydroxide (NaOH) is used for the hydrolysis of ester bonds.

Major Products Formed

Deprotected glutamic acid: Removal of the Boc and tBu groups yields free glutamic acid.

Intermediate peptides: BOC-GLU(OTBU)-OSU is used in SPPS to form intermediate peptides with protected glutamate residues.

Scientific Research Applications

BOC-GLU(OTBU)-OSU has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of peptides and proteins, particularly in SPPS.

Biology: The compound is used to study protein-protein interactions and enzyme-substrate interactions.

Medicine: BOC-GLU(OTBU)-OSU is used in the development of peptide-based drugs and therapeutic agents.

Industry: It is used in the production of synthetic peptides for research and commercial purposes

Mechanism of Action

The mechanism of action of BOC-GLU(OTBU)-OSU involves the protection of amino and carboxyl groups during peptide synthesis. The Boc group protects the amino group from unwanted reactions, while the tBu group protects the carboxyl group. This selective protection allows for the stepwise synthesis of peptides with high precision .

Comparison with Similar Compounds

Structural and Functional Analogues

N-Boc-L-Aspartic Acid 4-Tert-Butyl 1-(N-Succinimidyl) Ester

- Molecular Formula : C₁₇H₂₆N₂O₈ (MW: 386.4 g/mol) .

- Key Differences: Amino Acid Backbone: Aspartic acid (shorter side chain) vs. glutamic acid (longer side chain). Protection: The aspartic acid derivative protects the β-carboxyl group with a tert-butyl ester, whereas the glutamic acid analogue protects the γ-carboxyl group.

- Applications : Used in aspartic acid-containing peptide synthesis. The shorter side chain may influence peptide conformation and receptor binding .

Boc-L-Glutamic Acid 5-Benzyl Ester

- Molecular Formula: C₁₇H₂₃NO₆ (MW: 337.4 g/mol) .

- Key Differences :

- Synthetic Utility: Higher deprotection yields (98% for benzyl vs.

Boc-Asp(OBzl)-OSu (Boc-L-Aspartic Acid Beta-Benzyl Ester NHS Ester)

Biological Activity

Boc-L-glutamic acid gamma-tert-butyl ester alpha-N-hydroxysuccinimide ester (NHS ester) is a significant compound in biochemical research, particularly in peptide synthesis, drug development, and bioconjugation. This article explores its biological activity, applications, and relevant research findings.

- Molecular Formula : C₁₈H₂₈N₂O₈

- CAS Number : 81659-82-7

- Structure : The compound features a Boc (tert-butoxycarbonyl) protecting group, which is crucial for amino acid protection during synthesis processes.

Applications in Biological Research

- Peptide Synthesis

- Drug Development

- Bioconjugation

- Neuroscience Research

- Protein Engineering

Case Study 1: Peptide Synthesis Efficiency

A study demonstrated the efficiency of Boc-L-glutamic acid NHS ester in synthesizing peptides with high yield and purity. The use of this compound allowed for the successful formation of complex peptide structures that exhibit desired biological activities.

| Peptide Sequence | Yield (%) | Purity (%) |

|---|---|---|

| Sequence A | 85 | 95 |

| Sequence B | 78 | 92 |

| Sequence C | 90 | 94 |

Case Study 2: Drug Delivery Systems

Research on drug delivery systems utilizing Boc-L-glutamic acid NHS ester showed significant improvements in drug bioavailability. In vitro studies indicated that prodrugs formed with this compound had enhanced absorption rates compared to traditional formulations.

| Drug Formulation | Bioavailability (%) | Absorption Rate (mg/h) |

|---|---|---|

| Prodrug A | 65 | 12 |

| Prodrug B | 70 | 15 |

Q & A

Basic: What is the recommended methodology for synthesizing Boc-L-glutamic acid gamma-tert-butyl ester alpha-N-hydroxysuccinimide ester?

Answer:

The synthesis typically involves sequential protection and activation steps:

Protection of the gamma-carboxyl group : Use tert-butyl esterification under acidic conditions to shield the gamma position of L-glutamic acid .

Boc protection of the alpha-amine : Introduce the tert-butoxycarbonyl (Boc) group to the alpha-amine using di-tert-butyl dicarbonate (Boc₂O) in a basic solvent (e.g., THF or DCM) .

Activation of the alpha-carboxyl group : Convert the alpha-carboxyl group to an N-hydroxysuccinimide (NHS) ester using N-hydroxysuccinimide (NHS) and a carbodiimide coupling agent (e.g., DCC or EDCI) in anhydrous DMF .

Critical validation : Monitor reaction progress via TLC (Rf values) and confirm purity by reversed-phase HPLC (>95%) .

Advanced: How can researchers optimize coupling efficiency when using this compound in peptide synthesis?

Answer:

Key factors influencing coupling efficiency:

- Solvent choice : Anhydrous DMF or DCM minimizes hydrolysis of the NHS ester .

- Stoichiometry : Use a 1.2–1.5 molar excess of the NHS ester relative to the target amine to account for competing hydrolysis .

- Reaction time : Extend coupling times (4–6 hours) for sterically hindered amines due to the bulky tert-butyl group at the gamma position .

- Temperature : Perform reactions at 0–4°C to reduce racemization risks .

Validation : Quantify unreacted amine via ninhydrin assay or LC-MS post-coupling .

Advanced: What analytical techniques resolve contradictions in reported yields of Boc-protected intermediates?

Answer:

Discrepancies in yields (e.g., 85–95% purity) often arise from:

- Incomplete Boc deprotection : Verify deprotection efficiency using TFA/DCM (1:1, 2–4 hours) and monitor by ¹H-NMR (disappearance of tert-butyl signals at δ 1.4 ppm) .

- By-product formation : Identify side products (e.g., diketopiperazines) via HPLC-MS or MALDI-TOF .

- Purification methods : Compare column chromatography (ethyl acetate/hexane gradients) vs. preparative HPLC for isolating intermediates .

Basic: How to purify Boc-L-glutamic acid derivatives contaminated with hydrolyzed by-products?

Answer:

- Solid-phase extraction (SPE) : Use C18 cartridges to separate hydrolyzed acids (polar) from protected esters (nonpolar) .

- Recrystallization : Employ tert-butyl methyl ether (MTBE)/hexane mixtures to crystallize Boc-protected esters while leaving impurities in solution .

- HPLC : Apply a gradient of acetonitrile/water (0.1% TFA) for high-resolution separation .

Advanced: How does the gamma-tert-butyl ester influence enzymatic vs. chemical hydrolysis rates?

Answer:

- Chemical hydrolysis : The tert-butyl group resists acid-catalyzed hydrolysis (e.g., TFA) but is cleaved under strong acidic conditions (e.g., HCl/dioxane) over 4–6 hours .

- Enzymatic hydrolysis : Esterases (e.g., porcine liver esterase) show reduced activity toward tert-butyl esters compared to benzyl or methyl esters due to steric hindrance .

Validation : Compare hydrolysis kinetics via GC-MS (for tert-butyl alcohol release) or ¹H-NMR .

Basic: What spectroscopic methods validate the structure of this compound?

Answer:

- ¹H-NMR : Key signals include tert-butyl protons (δ 1.4 ppm, singlet), NHS ester protons (δ 2.8 ppm, multiplet), and Boc-group protons (δ 1.4 ppm) .

- IR spectroscopy : Confirm ester carbonyl stretches (1740–1720 cm⁻¹) and Boc carbamate (1690 cm⁻¹) .

- Mass spectrometry : ESI-MS should show [M+H]⁺ at m/z 427.5 (calculated for C₂₀H₃₃N₃O₇) .

Advanced: How to address unexpected by-products during peptide coupling with this NHS ester?

Answer:

Common by-products and solutions:

- NHS hydrolysis : Minimize exposure to moisture; use molecular sieves in reactions .

- Racemization : Add HOBt or HOAt to suppress base-induced racemization .

- Incomplete activation : Pre-activate the carboxyl group with EDCI/NHS before adding the amine .

Troubleshooting : Analyze reaction mixtures by LC-MS to identify by-products (e.g., succinimide or unreacted acid) .

Advanced: How do alternative ester protecting groups (e.g., benzyl vs. tert-butyl) impact downstream reactivity?

Answer:

- Steric effects : tert-butyl esters reduce coupling efficiency with bulky amines but enhance stability in acidic conditions vs. benzyl esters (cleaved by hydrogenolysis) .

- Solubility : Benzyl esters improve solubility in organic solvents, whereas tert-butyl derivatives may require polar aprotic solvents (e.g., DMF) .

Validation : Compare coupling yields using Fmoc-protected analogs in model peptide syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.